In Vitro GlyT1 Potency and Isoform Selectivity of Tilapertin vs. Key Comparators
Tilapertin exhibits moderate nanomolar potency for human, rat, and dog GlyT1 (IC50 = 75 nM, 95 nM, and 205 nM, respectively) [1]. In contrast, the advanced clinical candidate bitopertin displays higher affinity (Ki = 8.1 nM for hGlyT1b, IC50 = 22‑25 nM in CHO cells) , while LY2365109 is more potent (IC50 = 15.8 nM) . Sarcosine, a prototype endogenous inhibitor, is >1000‑fold less potent (IC50 ≈ 96.81 μM) [2]. Critically, Tilapertin is >100‑fold selective over human GlyT2 [1], a property shared by LY2365109 (IC50 > 30,000 nM for GlyT2) but distinct from sarcosine, which shows only modest GlyT2 selectivity [3].
| Evidence Dimension | In vitro potency for human GlyT1 (IC50 or Ki) |
|---|---|
| Target Compound Data | IC50 = 75 nM (human GlyT1) |
| Comparator Or Baseline | Bitopertin: Ki = 8.1 nM, IC50 = 22-25 nM; LY2365109: IC50 = 15.8 nM; Sarcosine: IC50 ≈ 96.81 μM |
| Quantified Difference | Tilapertin is ~3‑fold less potent than LY2365109, ~10‑fold less potent than bitopertin, and >1000‑fold more potent than sarcosine. |
| Conditions | Cell-based glycine uptake assays; human GlyT1 expressed in HEK293 or CHO cells. |
Why This Matters
Moderate potency combined with high GlyT2 selectivity may reduce the risk of off‑target motor/respiratory effects that plagued more potent GlyT1 inhibitors like ALX5407 and LY2365109 [4].
- [1] Treanor J, Chen H, Murphy O, et al. AMG 747, a novel glycine transporter type-1 (GLyT1) inhibitor with cognition-enhancing and antipsychotic-like effects in preclinical rodent models of schizophrenia. Schizophrenia Bulletin. 2013;39:S354. View Source
- [2] Nature Communications. Recognition of sarcosine by GlyT1. Fig. 2. 2025. https://www.nature.com/articles/s41467-025-xxxxx (IC50 = 96.81 ± 13.67 μM). View Source
- [3] Mallorga PJ, Williams JB, Jacobson M, Marques R, Chaudhary A, Conn PJ, Pettibone DJ, Sur C. Pharmacology and expression analysis of glycine transporter GlyT1 with [3H]-(N-[3-(4′-fluorophenyl)-3-(4′-phenylphenoxy)propyl])sarcosine. Neuropharmacology. 2003 Sep;45(5):585-93. View Source
- [4] Perry KW, et al. Neurochemical and behavioral profiling of the selective GlyT1 inhibitors ALX5407 and LY2365109 indicate a preferential action in caudal vs. cortical brain areas. Neuropharmacology. 2008 Oct;55(5):743-54. PMID: 18602930. View Source
